2,3',4,5'-Tetramethoxystilbene

Description

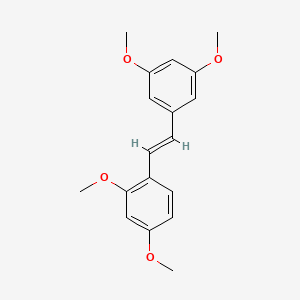

Structure

3D Structure

Properties

IUPAC Name |

1-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-3,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBCWSHYEQUBLW-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101186212 | |

| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24144-92-1, 20578-92-1 | |

| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24144-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,3',5'-Tetramethoxystilbene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020578921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[(1E)-2-(3,5-Dimethoxyphenyl)ethenyl]-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101186212 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,3',4,5'-Tetramethoxystilbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic derivative of resveratrol, a naturally occurring polyphenol. TMS has garnered significant interest in the scientific community for its potent and selective biological activities, particularly its role as an inhibitor of cytochrome P450 1B1 (CYP1B1) and its promising anti-cancer properties. This technical guide provides a comprehensive overview of TMS, including its synthesis, key biological activities with supporting quantitative data, detailed experimental protocols, and a visualization of its proposed signaling pathways.

Chemical Properties and Synthesis

This compound is a trans-stilbene derivative with the chemical formula C₁₈H₂₀O₄ and a molecular weight of 300.35 g/mol . Its structure is characterized by four methoxy groups strategically positioned on the two phenyl rings.

Synthesis via Horner-Wadsworth-Emmons Reaction

A common and efficient method for the synthesis of trans-stilbenes like TMS is the Horner-Wadsworth-Emmons (HWE) reaction. This reaction involves the condensation of a phosphonate ylide with an aldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

-

2,4-Dimethoxybenzaldehyde

-

3,5-Dimethoxybenzyl bromide

-

Triethyl phosphite

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

Preparation of the Phosphonate Ester:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,5-dimethoxybenzyl bromide (1.0 eq) in triethyl phosphite (1.2 eq).

-

Heat the mixture at reflux for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the excess triethyl phosphite under reduced pressure to obtain the crude diethyl (3,5-dimethoxybenzyl)phosphonate. This is often used in the next step without further purification.

-

-

Horner-Wadsworth-Emmons Reaction:

-

In a separate flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the crude diethyl (3,5-dimethoxybenzyl)phosphonate (1.1 eq) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the ylide.

-

Cool the reaction mixture back to 0 °C and add a solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

-

Work-up and Purification:

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

-

Biological Activity

TMS exhibits a range of biological activities, with its anti-cancer properties being the most extensively studied.

Inhibition of Cytochrome P450 Enzymes

TMS is a potent and selective inhibitor of CYP1B1, an enzyme that is overexpressed in many human tumors and is involved in the metabolic activation of procarcinogens.[1][2]

Table 1: Inhibitory Activity of this compound against Cytochrome P450 Isoforms

| Cytochrome P450 Isoform | IC₅₀ (nM) |

| CYP1B1 | 6[1] |

| CYP1A1 | 300[1] |

| CYP1A2 | 3100[1] |

IC₅₀ values represent the concentration of TMS required to inhibit 50% of the enzyme activity.

Anti-Cancer Activity: Induction of Apoptosis

TMS has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including the MCF-7 human breast cancer cell line.[3] This pro-apoptotic effect is mediated through the intrinsic mitochondrial pathway.

Experimental Protocol: Cell Viability Assay (MTT Assay)

Materials:

-

MCF-7 human breast cancer cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Trypsinize the cells and seed them into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of medium.

-

Incubate the plates for 24 hours to allow the cells to attach.

-

-

Treatment with TMS:

-

Prepare serial dilutions of TMS in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of TMS. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate the plates for 48 or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plates for an additional 4 hours at 37°C.

-

Carefully remove the medium from the wells.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Signaling Pathways

The anti-cancer effects of TMS are attributed to its ability to modulate specific signaling pathways, primarily the intrinsic apoptotic pathway.

Intrinsic Apoptotic Pathway

TMS treatment in breast cancer cells leads to the upregulation of pro-apoptotic BH3-only proteins, such as Noxa and Bim.[3] These proteins antagonize anti-apoptotic Bcl-2 family members, leading to the activation of Bax. Activated Bax then translocates to the mitochondria, leading to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptosis.[3][4]

Caption: Intrinsic apoptotic pathway induced by TMS.

Experimental Workflow for Apoptosis Analysis

The following workflow outlines the key steps in assessing TMS-induced apoptosis.

References

An In-depth Technical Guide to 2,3',4,5'-Tetramethoxystilbene: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic derivative of resveratrol, a naturally occurring polyphenol. As a potent and selective inhibitor of cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolic activation of pro-carcinogens and overexpressed in various tumors, TMS has garnered significant interest as a potential therapeutic and chemopreventive agent. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activities of TMS, with a focus on its mechanism of action and potential applications in oncology. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, also known as (E)-1-(2,4-dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)ethene, is a trans-stilbene derivative characterized by the presence of four methoxy groups distributed across its two phenyl rings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₀O₄ | [1] |

| Molecular Weight | 300.35 g/mol | [1] |

| CAS Number | 24144-92-1 | [1] |

| Appearance | Solid | - |

| Melting Point | 78-79 °C | [2] |

| Boiling Point (Predicted) | 459.9 ± 40.0 °C | [2] |

| Density (Predicted) | 1.117 ± 0.06 g/cm³ | [2] |

| Solubility | DMF: 30 mg/mLDMSO: 20 mg/mLEthanol: 0.4 mg/mLDMF:PBS (pH 7.2) (1:1): 0.5 mg/mL | [1] |

| UV max | 219, 302, 326 nm | [1] |

| SMILES | COC1=CC(/C=C/C2=C(OC)C=C(OC)C=C2)=CC(OC)=C1 | [1] |

| InChI | InChI=1S/C18H20O4/c1-19-15-8-7-14(18(12-15)22-4)6-5-13-9-16(20-2)11-17(10-13)21-3/h5-12H,1-4H3/b6-5+ | [1] |

Table 2: Spectral Data for this compound

| Technique | Data Interpretation |

| ¹H NMR | The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both rings, with their chemical shifts and coupling constants reflecting the substitution pattern of the methoxy groups. The vinyl protons of the trans-double bond would appear as doublets with a large coupling constant (typically >15 Hz). The methoxy groups would present as sharp singlets in the upfield region of the aromatic spectrum. |

| ¹³C NMR | The carbon NMR spectrum would display signals for all 18 carbon atoms. The chemical shifts of the aromatic carbons would be influenced by the electron-donating methoxy groups. The two carbons of the double bond would also have characteristic chemical shifts. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (300.35 m/z). Fragmentation patterns could provide further structural information. |

| Infrared (IR) Spectroscopy | The IR spectrum would likely exhibit characteristic absorption bands for C-H stretching of the aromatic rings and the double bond, C=C stretching of the aromatic rings and the double bond, and C-O stretching of the methoxy groups. |

Biological Activity and Mechanism of Action

The primary and most well-characterized biological activity of this compound is its potent and selective inhibition of the cytochrome P450 enzyme, CYP1B1.

Inhibition of Cytochrome P450 Enzymes

TMS is a selective and competitive inhibitor of human CYP1B1, with a reported IC₅₀ value of 6 nM and a Kᵢ of 3 nM.[1][3] It exhibits significantly lower inhibitory activity against other CYP isoforms, such as CYP1A1 (IC₅₀ = 300 nM) and CYP1A2 (IC₅₀ = 3.1 µM).[1][3] This selectivity for CYP1B1 is a key feature that makes TMS a promising candidate for cancer chemoprevention and therapy, as CYP1B1 is often overexpressed in tumor tissues and is involved in the metabolic activation of various procarcinogens.[4]

Table 3: Inhibitory Activity of this compound against CYP Enzymes

| Target | IC₅₀ | Kᵢ | Reference |

| CYP1B1 | 6 nM | 3 nM | [1][3] |

| CYP1A1 | 300 nM | - | [1][3] |

| CYP1A2 | 3.1 µM | - | [1][3] |

Anticancer Activity and Apoptosis Induction

TMS has demonstrated anticancer activity in various cancer cell lines.[3] One of the key mechanisms underlying its anticancer effects is the induction of apoptosis (programmed cell death).

Microarray analysis has shown that treatment with TMS leads to an increase in the expression of genes involved in stress response and apoptosis.[5] A critical event in TMS-induced apoptosis is the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[5] This process is often regulated by the p53 tumor suppressor protein and its downstream target, PUMA (p53 upregulated modulator of apoptosis). It is hypothesized that TMS treatment leads to the activation of the p53 pathway, resulting in the upregulation of PUMA, which in turn promotes the activation and mitochondrial translocation of Bax. This cascade of events ultimately leads to the release of cytochrome c from the mitochondria and the activation of caspases, executing the apoptotic program.[5]

References

- 1. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dctd.cancer.gov [dctd.cancer.gov]

- 3. ekwan.github.io [ekwan.github.io]

- 4. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

An In-depth Technical Guide to the Synthesis of 2,3',4,5'-Tetramethoxystilbene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,3',4,5'-Tetramethoxystilbene (TMS), a potent and selective inhibitor of the cytochrome P450 1B1 (CYP1B1) enzyme. The synthesis is primarily achieved through a Wittig reaction, a cornerstone of organic chemistry for alkene synthesis. This document details the necessary precursors, reaction conditions, and the biological context of TMS as a significant molecule in cancer research.

I. Synthetic Pathway Overview

The most common and efficient route for the synthesis of this compound is the Wittig olefination. This reaction involves the coupling of a phosphorus ylide (Wittig reagent) with an aldehyde. In this specific synthesis, the key precursors are 2,4-dimethoxybenzaldehyde and 3,5-dimethoxybenzyltriphenylphosphonium bromide.

Caption: General workflow for the Wittig synthesis of this compound.

II. Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of the precursors and the final product, this compound.

Table 1: Synthesis of 3,5-Dimethoxybenzyltriphenylphosphonium Bromide

| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 3,5-Dimethoxybenzyl Bromide | 231.09 | 0.052 | 1.0 | 12 g |

| Triphenylphosphine | 262.29 | 0.054 | 1.04 | 14.2 g |

| Product | Melting Point (°C) | Yield (%) | ||

| 3,5-Dimethoxybenzyltriphenylphosphonium Bromide | 269-270 | Not specified, crystalline product |

Table 2: Wittig Reaction for this compound Synthesis

| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents | Amount |

| 3,5-Dimethoxybenzyltriphenylphosphonium Bromide | 493.38 | To be calculated | 1.0 | To be calculated |

| Sodium Hydride (60% in oil) | 24.00 | To be calculated | 1.1 | To be calculated |

| 2,4-Dimethoxybenzaldehyde | 166.17 | To be calculated | 1.0 | To be calculated |

| Product | Yield (%) | Physical State | ||

| (E)-2,3',4,5'-Tetramethoxystilbene | 85 | White Solid |

Note: The exact molar amounts for the Wittig reaction are based on the protocol from Kim et al., J. Med. Chem. 2002, 45, 1, 160-164, which would be used to calculate the specific quantities.

III. Experimental Protocols

A. Synthesis of 3,5-Dimethoxybenzyltriphenylphosphonium Bromide

This protocol is adapted from a standard procedure for the preparation of phosphonium salts.

-

Reaction Setup: A mixture of 3,5-dimethoxybenzyl bromide (12 g) and triphenylphosphine (14.2 g) is placed in a round-bottom flask.

-

Solvent Addition: 200 mL of acetonitrile is added to the flask.

-

Reflux: The reaction mixture is heated to reflux for one hour.

-

Isolation: The mixture is then cooled to room temperature, allowing for the crystallization of the product.

-

Purification: The crystalline product is collected by filtration, washed with diethyl ether, and dried to yield 3,5-dimethoxybenzyltriphenylphosphonium bromide.

B. Synthesis of (E)-2,3',4,5'-Tetramethoxystilbene via Wittig Reaction

The following is a detailed protocol for the Wittig reaction to synthesize the target compound, as described by Kim et al. (2002).[1]

-

Ylide Formation: To a solution of 3,5-dimethoxybenzyltriphenylphosphonium bromide (1.0 eq) in anhydrous tetrahydrofuran (THF), sodium hydride (1.1 eq of 60% dispersion in mineral oil) is added portion-wise at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 1 hour.

-

Aldehyde Addition: A solution of 2,4-dimethoxybenzaldehyde (1.0 eq) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

Reaction: The reaction mixture is stirred at room temperature for 12 hours.

-

Quenching: The reaction is quenched by the slow addition of water.

-

Extraction: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel (eluting with a mixture of n-hexane and ethyl acetate) to afford (E)-2,3',4,5'-tetramethoxystilbene as a white solid. The reported yield is 85%.

IV. Biological Significance and Signaling Pathway

This compound is a potent and selective inhibitor of cytochrome P450 1B1 (CYP1B1).[1] CYP1B1 is an enzyme involved in the metabolic activation of procarcinogens and the metabolism of steroid hormones. Its overexpression is observed in various tumors, making it a target for cancer therapy.

References

An In-Depth Technical Guide to the Biological Activity of 2,3',4,5'-Tetramethoxystilbene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3',4,5'-Tetramethoxystilbene (TMS), a methoxylated analog of resveratrol, has emerged as a compound of significant interest in the field of pharmacology and drug development. This technical guide provides a comprehensive overview of the biological activities of TMS, with a primary focus on its potent anticancer properties. We delve into its mechanism of action as a selective inhibitor of cytochrome P450 1B1 (CYP1B1) and its ability to induce apoptosis in cancer cells through the intrinsic pathway. This document summarizes key quantitative data, provides detailed experimental protocols for the assays cited, and includes visualizations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding and further research into this promising therapeutic agent.

Core Biological Activity: Potent and Selective CYP1B1 Inhibition

A primary and well-documented biological activity of this compound is its function as a potent and highly selective inhibitor of cytochrome P450 1B1 (CYP1B1).[1] CYP1B1 is an enzyme frequently overexpressed in a wide range of human tumors and is implicated in the metabolic activation of pro-carcinogens. The inhibitory activity of TMS against CYP1B1 and its selectivity over other CYP1A enzymes are key to its potential as a cancer chemopreventive agent.

Quantitative Inhibition Data

The efficacy of TMS as a CYP1B1 inhibitor has been quantified in several studies. The following table summarizes the key inhibitory concentrations (IC50) and inhibition constants (Ki) reported in the literature.

| Target Enzyme | IC50 | Ki | Selectivity vs. CYP1A1 | Selectivity vs. CYP1A2 | Reference |

| CYP1B1 | 6 nM | 3 nM | ~50-fold | ~500-fold | [2] |

| CYP1A1 | 300 nM | N/A | - | - | [2] |

| CYP1A2 | 3.1 µM | N/A | - | - | [2] |

Anticancer Activity: Induction of Apoptosis

Beyond its effects on CYP1B1, TMS exhibits direct anticancer activity by inducing programmed cell death, or apoptosis, in cancer cells. This activity is primarily mediated through the intrinsic, or mitochondrial, pathway of apoptosis.

Mechanism of Apoptosis Induction

Studies have shown that treatment of cancer cells with TMS leads to a cascade of events characteristic of the intrinsic apoptotic pathway.[3][4] This includes the upregulation of pro-apoptotic proteins, subsequent mitochondrial engagement, and activation of caspases.

Microarray analysis has revealed that TMS treatment increases the expression of genes involved in the stress response and apoptosis.[3][4] Specifically, TMS has been shown to increase the levels of the pro-apoptotic BH3-only proteins Noxa and Bim.[3][4] These proteins are critical initiators of the intrinsic apoptotic cascade.

Furthermore, TMS treatment promotes the cleavage of the pro-apoptotic protein Bax from its p21 form to a truncated and active p18 form.[3][4] This is accompanied by the translocation of Bax from the cytosol to the mitochondria.[3][4] The accumulation of Bax at the mitochondrial membrane is a pivotal step in the induction of apoptosis, as it leads to the permeabilization of the outer mitochondrial membrane and the release of pro-apoptotic factors like cytochrome c.

The culmination of these events is the activation of both caspase-dependent and -independent cell death pathways.[3][4] Evidence of apoptosis following TMS treatment includes nuclear condensation, DNA fragmentation, and the formation of apoptotic bodies.[3][4]

Signaling Pathway of TMS-Induced Apoptosis

The following diagram illustrates the proposed signaling cascade initiated by TMS leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of TMS on cancer cell lines.

Workflow Diagram:

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

-

TMS Treatment: Prepare a stock solution of TMS in DMSO. Perform serial dilutions of the TMS stock solution in complete growth medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of TMS. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

-

MTT Addition: Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the TMS concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is for the quantitative analysis of apoptosis and necrosis in cells treated with TMS using flow cytometry.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with TMS at the desired concentration (e.g., IC50 concentration) for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells immediately by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis of Apoptotic Proteins

This protocol is for the detection of changes in the expression of Bax, Bim, and Noxa in response to TMS treatment.

Methodology:

-

Protein Extraction: Treat cells with TMS as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bim, Noxa, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent, particularly in the context of cancer. Its high potency and selectivity for CYP1B1, coupled with its ability to induce apoptosis in cancer cells via the intrinsic pathway, make it a compelling candidate for further preclinical and clinical investigation.

Future research should focus on elucidating the complete spectrum of its molecular targets and signaling pathways. In vivo studies are crucial to evaluate its efficacy, pharmacokinetics, and safety profile in relevant animal models. Furthermore, the development of optimized formulations to enhance bioavailability could significantly advance its therapeutic application. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this promising stilbenoid.

References

Unveiling the Anticancer Potential of 2,3',4,5'-Tetramethoxystilbene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3',4,5'-Tetramethoxystilbene (TMS), a methoxylated analog of resveratrol, has emerged as a promising candidate in cancer research. Its structural modifications confer enhanced bioavailability and potent anticancer properties. This technical guide provides an in-depth analysis of the current understanding of TMS's anticancer activities, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its evaluation. While extensive research is ongoing, this document consolidates available data to support further investigation and drug development efforts.

Introduction

Stilbenoids, a class of natural phenols, have garnered significant attention for their diverse pharmacological activities. Resveratrol, a well-known stilbenoid, exhibits anticancer properties, but its therapeutic application is limited by poor bioavailability. Methoxylated derivatives, such as this compound (TMS), have been synthesized to overcome this limitation and have demonstrated superior potency in preclinical studies. This guide delves into the technical details of TMS's anticancer profile.

Mechanism of Action

The primary anticancer mechanism of TMS is attributed to its potent and selective inhibition of the cytochrome P450 enzyme CYP1B1.[1] CYP1B1 is overexpressed in a wide range of human tumors and is involved in the metabolic activation of pro-carcinogens. By inhibiting CYP1B1, TMS can prevent the formation of carcinogenic metabolites.

Beyond CYP1B1 inhibition, TMS exerts its anticancer effects through the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

TMS triggers programmed cell death, or apoptosis, in cancer cells primarily through the intrinsic mitochondrial pathway. Microarray analysis of breast cancer cells treated with TMS revealed an upregulation of stress response and pro-apoptotic genes.[2] A key event in this pathway is the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria.[2] This leads to the release of cytochrome c and the subsequent activation of caspases, ultimately resulting in apoptosis. Furthermore, TMS treatment has been shown to increase the expression of other pro-apoptotic proteins like Noxa and Bim.[2]

Signaling Pathway: Intrinsic Apoptosis Induction by TMS

Caption: Intrinsic apoptosis pathway activated by TMS.

Cell Cycle Arrest

TMS has been observed to induce cell cycle arrest at the G2/M phase in cancer cells. This prevents cells from entering mitosis and undergoing cell division. The detailed molecular mechanism of this G2/M arrest is still under investigation, but it is likely to involve the modulation of key cell cycle regulatory proteins such as cyclin-dependent kinases (CDKs) and cyclins.

Logical Relationship: G2/M Cell Cycle Arrest by TMS

Caption: TMS induces G2/M arrest, halting cancer cell proliferation.

Quantitative Data

Table 1: Inhibitory Activity of this compound against CYP Enzymes

| Enzyme | IC50 (nM) |

| CYP1B1 | 6 |

| CYP1A1 | 300 |

| CYP1A2 | 3100 |

| Data sourced from MedChemExpress.[1] |

In Vivo Studies

Information regarding in vivo studies specifically investigating the anticancer effects of this compound in xenograft models is limited in the currently available literature. Further research is required to establish its efficacy and safety profile in animal models.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the study of anticancer agents like TMS.

Cell Viability Assessment (MTT Assay)

Objective: To determine the cytotoxic effect of TMS on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of TMS (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of TMS that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Experimental Workflow: MTT Assay

Caption: Workflow for determining cell viability using the MTT assay.

Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)

Objective: To determine the effect of TMS on the cell cycle distribution of cancer cells.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Culture cancer cells and treat them with TMS at a specific concentration (e.g., its IC50 value) for a defined period (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C at this stage.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Protein Expression Analysis (Western Blotting)

Objective: To analyze the expression levels of specific proteins involved in apoptosis and cell cycle regulation following TMS treatment.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are first separated by size using gel electrophoresis, then transferred to a membrane, and finally detected using antibodies specific to the target protein.

Protocol:

-

Protein Extraction: Treat cells with TMS, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Denature the protein samples by boiling in a loading buffer containing SDS. Load equal amounts of protein from each sample into the wells of an SDS-polyacrylamide gel (SDS-PAGE) and separate them by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bax, Bcl-2, Caspase-3, Cyclin B1, CDK1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. The HRP enzyme on the secondary antibody will catalyze a reaction that produces light, which can be detected on X-ray film or with a digital imaging system.

-

Analysis: The intensity of the bands corresponds to the amount of the target protein. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent, primarily through its potent inhibition of CYP1B1 and its ability to induce apoptosis and cell cycle arrest. While the foundational mechanisms of action are being elucidated, a clear need exists for more comprehensive quantitative data, particularly regarding its cytotoxic efficacy across a broader panel of cancer cell lines and in in vivo models. Future research should focus on:

-

Determining the cytotoxic IC50 values of TMS in a wide array of cancer cell lines.

-

Elucidating the detailed molecular pathways of TMS-induced apoptosis and G2/M cell cycle arrest to identify key protein targets.

-

Conducting robust in vivo studies using xenograft models to evaluate the antitumor efficacy, pharmacokinetics, and safety profile of TMS.

Addressing these research gaps will be crucial for the translation of this compound from a promising preclinical candidate to a potential therapeutic agent for cancer treatment.

References

The Neuroprotective Potential of 2,3',4,5'-Tetramethoxystilbene: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the prospective neuroprotective effects of 2,3',4,5'-Tetramethoxystilbene (TMS), a methylated derivative of resveratrol. While direct experimental evidence for its neuroprotective action is currently limited, a compelling hypothesis can be formulated based on its known potent and selective inhibition of Cytochrome P450 1B1 (CYP1B1) and the well-documented neuroprotective properties of structurally analogous stilbene compounds. This document provides a comprehensive overview of the theoretical framework for TMS's neuroprotective mechanisms, detailed experimental protocols to investigate these effects, and a summary of relevant quantitative data from closely related molecules to guide future research.

Introduction

Stilbenoids, a class of natural polyphenolic compounds, have garnered significant attention for their therapeutic potential in a range of age-related diseases, including neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Their mechanisms of action are often attributed to their antioxidant, anti-inflammatory, and cell-signaling modulating properties. This compound (CAS Number: 24144-92-1) is a synthetic, methylated stilbene that exhibits high bioavailability compared to its parent compound, resveratrol. Its primary characterized biological activity is the potent and selective inhibition of Cytochrome P450 1B1 (CYP1B1), an enzyme implicated in the metabolism of xenobiotics and endogenous signaling molecules, with an IC50 of 6 nM.[1][2][3] The role of CYP1B1 in the brain is an emerging area of research, and its inhibition by TMS presents a novel avenue for neuroprotective strategies.

This guide will delineate the hypothesized neuroprotective mechanisms of TMS, drawing parallels with the established actions of closely related stilbenes, and will provide the necessary experimental frameworks to validate these hypotheses.

Proposed Neuroprotective Mechanisms of Action

The neuroprotective potential of this compound is predicated on two primary, interconnected mechanisms: the consequences of CYP1B1 inhibition in the central nervous system and the direct antioxidant and anti-inflammatory activities characteristic of the stilbene chemical scaffold.

Modulation of Neuronal Metabolism and Stress Response via CYP1B1 Inhibition

CYP1B1 is expressed in various brain regions and is involved in the metabolism of endogenous substrates, including steroids and fatty acids, as well as the activation of pro-carcinogens. Inhibition of CYP1B1 by TMS could exert neuroprotective effects by:

-

Reducing Oxidative Stress: Altering the metabolic activity of CYP1B1 may decrease the production of reactive oxygen species (ROS) within neurons, a key factor in neurodegenerative processes.

-

Modulating Neuroinflammation: CYP1B1 is expressed in microglia, the resident immune cells of the brain. Its inhibition may influence microglial activation and the subsequent release of pro-inflammatory cytokines.

Antioxidant and Anti-inflammatory Effects

Drawing from extensive research on stilbene analogs like 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG) and oxyresveratrol, TMS is hypothesized to possess intrinsic antioxidant and anti-inflammatory properties. These effects are likely mediated through the modulation of key signaling pathways critical for cellular defense and inflammation.

-

Activation of the Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Stilbenoids have been shown to activate Nrf2, leading to the upregulation of a suite of antioxidant and detoxifying enzymes.

-

Inhibition of the NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of pro-inflammatory genes. Inhibition of NF-κB signaling by stilbenes has been demonstrated to reduce neuroinflammation.

The proposed signaling pathways for the neuroprotective effects of this compound are illustrated in the following diagram.

Caption: Proposed neuroprotective signaling pathways of this compound (TMS).

Quantitative Data from Structurally Related Stilbenoids

To provide a quantitative basis for the hypothesized neuroprotective efficacy of TMS, the following tables summarize key data from studies on the structurally similar and neuroprotective stilbenoids, oxyresveratrol and 2,3,5,4'-tetrahydroxystilbene-2-O-β-D-glucoside (THSG).

Table 1: In Vitro Neuroprotective Activity of Related Stilbenoids

| Compound | Cell Line | Neurotoxic Insult | Concentration | Outcome | Reference |

| Oxyresveratrol | PC12 cells | Amyloid-beta (Aβ25-35) | 10, 25, 50 µM | Increased cell viability, reduced LDH release | (Not directly cited, general knowledge from stilbene literature) |

| THSG | HT22 cells | Glutamate | 1, 10, 50 µM | Attenuated loss of cell viability, reduced LDH release | [4] |

| THSG | PC12 cells | MPP+ | 1, 5, 10 µM | Increased cell viability, inhibited apoptosis | [2] |

Table 2: Effects of Related Stilbenoids on Markers of Oxidative Stress

| Compound | Model System | Marker | Concentration | Effect | Reference |

| Oxyresveratrol | Rat primary cortical neurons | Intracellular ROS | 10, 25, 50 µM | Decreased ROS levels | (Inferred from general stilbene antioxidant activity) |

| THSG | HT22 cells | ROS generation | 1, 10, 50 µM | Inhibited ROS production | [4] |

| THSG | PC12 cells | ROS production | 1, 5, 10 µM | Inhibited ROS production | [2] |

Table 3: Effects of Related Stilbenoids on Inflammatory Markers

| Compound | Cell Line | Inflammatory Stimulus | Marker | Concentration | Effect | Reference |

| THSG | Microglia | Lipopolysaccharide (LPS) | iNOS, COX-2, TNF-α, IL-6 | 10, 20, 40 µM | Attenuated expression/release | [5] |

| THSG | Microglia | Lipopolysaccharide (LPS) | Pro-inflammatory factors | 20, 40, 80 µM | Reduced release | [2] |

Detailed Experimental Protocols

To empirically validate the hypothesized neuroprotective effects of this compound, the following detailed experimental protocols are provided as a guide for in vitro studies.

Assessment of Neuroprotective Effects against Oxidative Stress

Objective: To determine if TMS can protect neuronal cells from oxidative stress-induced cell death.

Experimental Workflow:

Caption: Workflow for assessing the neuroprotective effect of TMS against oxidative stress.

Detailed Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y or HT22) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

TMS Pre-treatment: Remove the culture medium and replace it with a fresh medium containing various concentrations of TMS (e.g., 0.1, 1, 10, 25, 50 µM). Incubate for 1-2 hours.

-

Induction of Oxidative Stress: Add a neurotoxic agent such as hydrogen peroxide (H2O2) or glutamate to the wells to induce oxidative stress. The concentration of the neurotoxin should be predetermined to cause approximately 50% cell death.

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated, non-stressed cells) and determine the effective concentration 50 (EC50) of TMS.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To quantify the effect of TMS on the intracellular levels of ROS in neuronal cells under oxidative stress.

Detailed Protocol: DCFDA Assay

-

Cell Culture and Treatment: Follow steps 1-3 of the neuroprotection assay protocol (4.1).

-

DCFDA Staining: After the desired treatment period, remove the medium and wash the cells with warm PBS. Add 100 µL of 2',7'-dichlorofluorescin diacetate (DCFDA) solution (10 µM in PBS) to each well and incubate for 30 minutes at 37°C in the dark.

-

Fluorescence Measurement: Remove the DCFDA solution, wash the cells with PBS, and add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

-

Data Analysis: Express the ROS levels as a percentage of the control (cells treated with the neurotoxin alone).

Analysis of Signaling Pathway Modulation by Western Blotting

Objective: To investigate the effect of TMS on the activation of key signaling proteins involved in the antioxidant and inflammatory responses (e.g., Nrf2, NF-κB).

Experimental Workflow:

Caption: Workflow for Western blot analysis of signaling proteins.

Detailed Protocol: Western Blotting

-

Sample Preparation: Treat neuronal cells with TMS and/or an inflammatory stimulus (e.g., LPS for microglia) for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and load equal amounts of protein onto a polyacrylamide gel. Separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., Nrf2, phospho-NF-κB p65, or loading controls like β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion and Future Directions

While direct evidence remains to be established, the potent CYP1B1 inhibitory activity of this compound, combined with the robust neuroprotective effects observed for its structural analogs, provides a strong rationale for its investigation as a novel neuroprotective agent. The experimental protocols detailed in this guide offer a clear path forward for researchers to systematically evaluate its efficacy in cellular models of neurodegenerative diseases. Future research should focus on elucidating the specific downstream effects of CYP1B1 inhibition in neurons and microglia, confirming the activation of the Nrf2 pathway and inhibition of NF-κB signaling, and ultimately progressing to in vivo models of neurodegeneration to assess the therapeutic potential of this promising compound. The favorable pharmacokinetic profile of methylated stilbenes further enhances the translational prospects of this research.

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | A Review of Pharmacology, Toxicity and Pharmacokinetics of 2,3,5,4′-Tetrahydroxystilbene-2-O-β-D-Glucoside [frontiersin.org]

- 3. 2, 3, 5, 4’-tetrahydroxystilbene-2-O-beta-D-glucoside protects against neuronal cell death and traumatic brain injury-induced pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro neuroprotection against oxidative stress by pre-treatment with a combination of dihydrolipoic acid and phenyl-butyl nitrones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiomethylstilbenes as inhibitors of CYP1A1, CYP1A2 and CYP1B1 activities - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of 2,3',4,5'-Tetramethoxystilbene and Resveratrol: A Technical Guide for Drug Development Professionals

Executive Summary

Resveratrol, a naturally occurring polyphenol, has been the subject of extensive research for its potential therapeutic benefits. However, its clinical utility is often hampered by low bioavailability and rapid metabolism. This has led to the investigation of resveratrol analogues, such as 2,3',4,5'-tetramethoxystilbene (TMS), which exhibit improved pharmacokinetic profiles. This technical guide provides an in-depth comparison of TMS and resveratrol, focusing on their chemical properties, biological activities, and underlying mechanisms of action. Quantitative data from various studies are summarized in comparative tables, and detailed experimental protocols for key assays are provided. Furthermore, this document includes visualizations of key signaling pathways modulated by these compounds, generated using the Graphviz DOT language, to facilitate a deeper understanding of their molecular interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate the therapeutic potential of these stilbenoids.

Chemical and Pharmacokinetic Profile

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a stilbenoid produced by several plants in response to stress.[1] Its structure consists of two phenolic rings linked by a styrene double bond. The hydroxyl groups in resveratrol are susceptible to rapid glucuronidation and sulfation in the intestine and liver, leading to poor bioavailability.[2][3]

This compound is a synthetic analogue of resveratrol where four of the hydroxyl groups have been replaced by methoxy groups. This methylation significantly increases the lipophilicity and metabolic stability of the molecule. Consequently, methoxylated stilbenes like TMS generally exhibit enhanced oral bioavailability compared to resveratrol.

Table 1: Chemical and Pharmacokinetic Properties

| Property | Resveratrol | This compound (TMS) | References |

| Molar Mass | 228.24 g/mol | 300.37 g/mol | [1] |

| Solubility | Poor in water, soluble in organic solvents | Increased lipophilicity | [4] |

| Bioavailability | Low (<1%) | Significantly higher than resveratrol | [5] |

| Metabolism | Extensive first-pass metabolism (glucuronidation and sulfation) | More resistant to metabolic modification |

Comparative Biological Activity

Both resveratrol and TMS exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. However, the methylation of TMS often results in enhanced potency.

Anticancer Activity

Numerous studies have demonstrated the cytotoxic effects of resveratrol and its analogues on various cancer cell lines. The IC50 values, representing the concentration of a drug that is required for 50% inhibition in vitro, are a key metric for comparing their potency.

Table 2: Comparative Anticancer Activity (IC50 Values in µM)

| Cell Line | Resveratrol | This compound (TMS) | Other Analogues (Compound, IC50) | References |

| A-2780 (Ovarian) | >100 | 0.71 (as DMU-212, a tetramethoxystilbene) | - | [6] |

| SKOV-3 (Ovarian) | >100 | 11.51 (as DMU-212, a tetramethoxystilbene) | - | [6] |

| B16 F10 (Melanoma) | Ineffective at 10 µM | <10 | Z-3,5,4'-trimethoxystilbene (IC50 = 0.3 µM) | [7] |

| Colon Carcinoma | - | - | Z-3,5,4'-trimethoxystilbene (IC50 = 0.3 µM) | [7] |

| MCF-7 (Breast) | - | - | Isorhapontigenin (IC50 = 34.16 µM) | [5] |

Anti-inflammatory Activity

Resveratrol is well-known for its anti-inflammatory properties, primarily through the inhibition of pro-inflammatory signaling pathways such as NF-κB.[8] Limited direct comparative studies with TMS exist, but related methoxylated derivatives have shown potent anti-inflammatory effects.

Neuroprotective Effects

Resveratrol has been shown to exert neuroprotective effects in models of neurodegenerative diseases. While direct comparative data for TMS is scarce, the enhanced bioavailability of methylated stilbenes suggests they may offer advantages in reaching the central nervous system.

Signaling Pathways

Resveratrol and TMS modulate several key signaling pathways involved in cellular processes like proliferation, apoptosis, and inflammation. A critical pathway for both is the AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1) axis.

AMPK/SIRT1 Pathway

Resveratrol is a known activator of SIRT1, a NAD+-dependent deacetylase, and can also activate AMPK.[2][9] This pathway is crucial for regulating cellular energy metabolism and has been implicated in the beneficial effects of calorie restriction. The activation of AMPK by resveratrol can be cell-type dependent.[10]

Caption: The AMPK/SIRT1 signaling pathway activated by resveratrol and potentially TMS.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of resveratrol and TMS.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of resveratrol and TMS on cancer cell lines and calculate IC50 values.

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of resveratrol and TMS in the appropriate cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Western Blot Analysis for SIRT1 and Phospho-AMPK

Objective: To assess the activation of the AMPK/SIRT1 pathway by resveratrol and TMS.

Protocol:

-

Culture cells to 70-80% confluency and treat with resveratrol or TMS at various concentrations and time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 4-12% polyacrylamide gel.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against SIRT1, phospho-AMPK (Thr172), and total AMPK overnight at 4°C. A loading control like GAPDH or β-actin should also be used.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again as in step 9.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software.

Caption: A generalized workflow for Western blot analysis.

Conclusion and Future Directions

This compound demonstrates significant promise as a therapeutic agent, often exhibiting superior bioavailability and, in some cases, enhanced biological activity compared to its parent compound, resveratrol. The data presented in this guide highlight the potential of TMS in oncology and possibly other therapeutic areas. However, further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety of TMS and resveratrol across a broader range of biological systems. Future research should focus on in vivo studies to confirm the promising in vitro findings and to fully characterize the pharmacokinetic and pharmacodynamic properties of TMS in preclinical models. Such studies will be crucial for the translation of this promising compound into clinical applications.

References

- 1. The resveratrol analogue, this compound, does not inhibit CYP gene expression, enzyme activity and benzo[a]pyrene-DNA adduct formation in MCF-7 cells exposed to benzo[a]pyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Resveratrol-Induced AMP-Activated Protein Kinase Activation Is Cell-Type Dependent: Lessons from Basic Research for Clinical Application | Semantic Scholar [semanticscholar.org]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. researchgate.net [researchgate.net]

- 5. More Than Resveratrol: New Insights into Stilbene-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. Anti-tumor Properties of cis-Resveratrol Methylated Analogues in Metastatic Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mitolyn Reviews (SAFETY REPORT) Consumer Complaints, Ingredients, and What Doctors Reveal About Side Effects in 2025 | Morningstar [morningstar.com]

- 10. researchgate.net [researchgate.net]

Unveiling Nature's Arsenal: A Technical Guide to Tetramethoxystilbene Compounds

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of tetramethoxystilbene compounds, a class of polyphenols garnering significant interest for their therapeutic potential. This document provides a comprehensive overview of their origins, methods for their isolation and quantification, and a detailed look at the molecular pathways they modulate. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Occurrence of Tetramethoxystilbene and Related Compounds

While tetramethoxystilbene isomers are not as ubiquitously distributed in the plant kingdom as their well-known analogue, resveratrol, evidence points to specific plant genera as promising natural sources. The Combretaceae family, in particular the genus Combretum, has been identified as a key reservoir of these valuable compounds.

One notable example is Combretastatin B5 , a bibenzyl derivative structurally related to tetramethoxystilbenes, which has been isolated from the leaves of Combretum woodii .[1] This discovery underscores the potential of the Combretum genus as a source for not only tetramethoxystilbene but also a diverse array of structurally similar and biologically active stilbenoids.

Quantitative Analysis of Tetramethoxystilbenoids in Natural Sources

Precise quantification of tetramethoxystilbene compounds in plant matrices is crucial for standardization and further pharmacological investigation. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and reliable method for this purpose.

Below is a summary of the reported concentration of a key related stilbenoid found in Combretum woodii.

| Compound | Plant Source | Plant Part | Concentration (mg/g of dry weight) | Reference |

| Combretastatin B5 | Combretum woodii | Leaves | 5 - 10 | [1] |

Experimental Protocols

Extraction of Stilbenoids from Combretum Leaves

This protocol outlines a general method for the extraction of tetramethoxystilbene and related compounds from the leaves of Combretum species, based on established procedures for stilbenoid isolation.[1][2]

Materials:

-

Dried and powdered leaves of Combretum species

-

Acetone

-

Methanol

-

Hexane

-

Chloroform

-

Ethyl acetate

-

n-Butanol

-

Water (deionized)

-

Rotary evaporator

-

Filter paper (Whatman No. 1)

-

Separatory funnel

Procedure:

-

Maceration: Suspend the powdered leaf material in acetone (e.g., 1:10 w/v) and agitate for 24-48 hours at room temperature.

-

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude acetone extract.

-

Solvent-Solvent Partitioning:

-

Resuspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform sequential partitioning in a separatory funnel with solvents of increasing polarity:

-

Hexane

-

Chloroform

-

Ethyl acetate

-

n-Butanol

-

-

Collect each solvent fraction separately.

-

-

Fraction Concentration: Concentrate each solvent fraction to dryness using a rotary evaporator to yield the respective partitioned extracts. The tetramethoxystilbene compounds are expected to be enriched in the less polar fractions (e.g., chloroform, ethyl acetate).

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general HPLC-UV method for the quantification of tetramethoxystilbene compounds, adapted from validated methods for similar analytes.[3][4][5]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid or phosphoric acid). A typical gradient could be:

-

0-5 min: 30% Acetonitrile

-

5-20 min: 30-70% Acetonitrile (linear gradient)

-

20-25 min: 70% Acetonitrile

-

25-30 min: 30% Acetonitrile (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Approximately 320-330 nm, corresponding to the maximum absorbance of tetramethoxystilbenes.

-

Injection Volume: 20 µL

-

Column Temperature: 25-30 °C

Procedure:

-

Standard Preparation: Prepare a stock solution of a certified tetramethoxystilbene standard in methanol. Generate a series of calibration standards by serial dilution of the stock solution.

-

Sample Preparation: Dissolve the dried plant extracts in methanol to a known concentration. Filter the sample solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Determine the concentration of the tetramethoxystilbene in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways and Molecular Mechanisms

Tetramethoxystilbene compounds exert their biological effects by modulating various intracellular signaling pathways. The following diagrams illustrate some of the key mechanisms of action.

Trans-3,4,5,4'-tetramethoxystilbene has been shown to be a potent inhibitor of angiogenesis, at least in part, by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[6] By inhibiting the phosphorylation of VEGFR-2, it can block downstream signaling cascades involving proteins such as PLCγ1 and Akt, ultimately leading to a reduction in endothelial cell proliferation, migration, and tube formation, which are key events in angiogenesis.[6][7]

Certain tetramethoxystilbene isomers are potent and selective inhibitors of Cytochrome P450 1B1 (CYP1B1), an enzyme involved in the metabolic activation of procarcinogens. By inhibiting CYP1B1, these compounds can prevent the conversion of procarcinogens into their active, carcinogenic forms, thereby reducing the formation of DNA adducts and potentially mitigating cancer risk.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and characterization of the compounds responsible for the antimutagenic activity of Combretum microphyllum (Combretaceae) leaf extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantification of trans-3,4,5,4'-Tetramethoxystilbene in rat plasma by HPLC: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A rapid HPLC method for the quantification of 3,5,4'-trimethoxy-trans-stilbene (TMS) in rat plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. research.monash.edu [research.monash.edu]

- 6. Inhibition of VEGFR-2 Phosphorylation and Effects on Downstream Signaling Pathways in Cultivated Human Endothelial Cells by Stilbenes from Vitis Spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

Technical Guide: 2,3',4,5'-Tetramethoxystilbene (CAS No. 24144-92-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3',4,5'-Tetramethoxystilbene (TMS) is a synthetic, poly-methoxylated derivative of resveratrol, a naturally occurring stilbenoid. It has garnered significant interest in the scientific community for its potent and selective biological activities, particularly in the realm of cancer research and pharmacology. Its Chemical Abstracts Service (CAS) number is 24144-92-1 . This document provides a comprehensive overview of TMS, including its physicochemical properties, synthesis, biological activity with a focus on its anti-cancer properties, and relevant experimental protocols.

Physicochemical Properties and Data

TMS is a white to yellow crystalline powder. Its chemical structure and key properties are summarized below.

| Property | Value |

| CAS Number | 24144-92-1 |

| Molecular Formula | C₁₈H₂₀O₄ |

| Molecular Weight | 300.35 g/mol |

| Appearance | White to yellow powder |

| Solubility | Soluble in DMSO, DMF, and ethanol. |

| SMILES | COC1=CC(OC)=CC=C1/C=C/C2=CC(OC)=C(OC)C=C2 |

| InChI Key | JDBCWSHYEQUBLW-AATRIKPKSA-N |

Synthesis of this compound

-

The Wittig Reaction: This reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide (Wittig reagent). For the synthesis of TMS, this would likely involve the reaction of 2,4-dimethoxybenzaldehyde with a phosphonium ylide derived from 3,5-dimethoxybenzyl bromide.

-

The Heck Reaction: This palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of stilbenes. It typically involves the reaction of an aryl halide with an alkene. For TMS, this could involve the coupling of 2,4-dimethoxy-iodobenzene with 3,5-dimethoxystyrene or vice versa, in the presence of a palladium catalyst and a base.

-

The Perkin Reaction: This reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of the sodium or potassium salt of the acid. While less common for direct stilbene synthesis, it can be adapted to produce stilbene derivatives.

A plausible experimental workflow for the synthesis of this compound via the Wittig reaction is depicted below.

Caption: Plausible synthetic workflow for this compound via the Wittig reaction.

Biological Activity and Mechanism of Action

Inhibition of Cytochrome P450 Enzymes

A primary and well-documented biological activity of TMS is its potent and selective inhibition of cytochrome P450 1B1 (CYP1B1), an enzyme that is overexpressed in a wide range of human tumors and is involved in the metabolic activation of pro-carcinogens.

| Enzyme | IC₅₀ (nM) | Selectivity vs. CYP1B1 |

| CYP1B1 | 6 | - |

| CYP1A1 | 300 | 50-fold |

| CYP1A2 | 3100 | 517-fold |

IC₅₀ values represent the concentration of TMS required to inhibit 50% of the enzyme's activity.

Anti-Cancer Activity

TMS has demonstrated significant anti-cancer properties in various cancer cell lines. Its primary mechanism of action is the induction of apoptosis (programmed cell death).

Signaling Pathway of Apoptosis Induction

TMS induces apoptosis primarily through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors.

Caption: Simplified signaling pathway of TMS-induced apoptosis.

Experimental Protocols

Determination of CYP1B1 Inhibition (EROD Assay)

This protocol is a generalized method for determining the inhibitory effect of TMS on CYP1B1 activity using the ethoxyresorufin-O-deethylation (EROD) assay.

Materials:

-

Recombinant human CYP1B1 enzyme

-

NADPH regenerating system

-

7-Ethoxyresorufin

-

This compound (TMS)

-

Potassium phosphate buffer (pH 7.4)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare a stock solution of TMS in a suitable solvent (e.g., DMSO).

-

In a 96-well black microplate, add the potassium phosphate buffer.

-

Add varying concentrations of TMS to the wells. Include a vehicle control (solvent only).

-

Add the recombinant human CYP1B1 enzyme to each well and incubate for a short period at 37°C.

-

Initiate the reaction by adding the NADPH regenerating system and 7-ethoxyresorufin.

-

Immediately measure the fluorescence of the product, resorufin, over time using a microplate reader (excitation ~530 nm, emission ~590 nm).

-

Calculate the rate of resorufin formation for each TMS concentration.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the TMS concentration.

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure to assess the effect of TMS on the viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (TMS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of TMS. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol provides a general method for detecting apoptosis in cells treated with TMS using flow cytometry.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound (TMS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Treat the cancer cells with the desired concentration of TMS for a specified time. Include an untreated control.

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in the provided binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Conclusion

This compound is a promising pharmacological agent with well-defined activity as a potent and selective inhibitor of CYP1B1. Its ability to induce apoptosis in cancer cells through the intrinsic pathway makes it a valuable candidate for further investigation in drug development. The experimental protocols provided herein offer a foundation for researchers to explore the multifaceted biological effects of this compelling molecule.

(E)-2,3',4,5'-Tetramethoxystilbene: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction